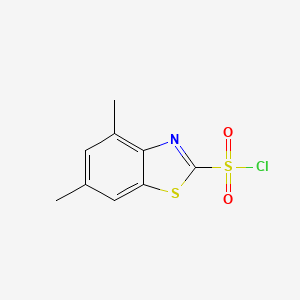

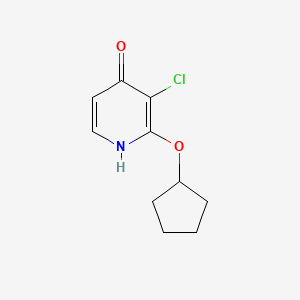

![molecular formula C6H9FO3S B2891122 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1820718-58-8](/img/structure/B2891122.png)

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1820718-58-8 . It has a molecular weight of 180.2 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Catalytic Oxidation in Chemical Synthesis

7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is explored in the realm of chemical synthesis, particularly in the controlled and selective catalytic oxidation of cyclohexene. This process leads to various products with different oxidation states and functional groups, showcasing the compound's utility in synthesizing industrially significant intermediates. The focus on controllable oxidation reactions emphasizes the synthetic value of this compound in both academic and industrial applications, aiming for targeted product outcomes through selective catalytic processes (Cao et al., 2018).

Anticancer Activity of Norcantharidin Analogues

Norcantharidin, a demethylated form of cantharidin and structurally related to 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, has shown significant anticancer activity. Structural modifications of norcantharidin, aiming to enhance its anticancer properties while minimizing side effects, spotlight the importance of 7-oxabicyclo[2.2.1]heptane framework in the development of novel anticancer agents. This review underscores the therapeutic potential of norcantharidin analogues and the ongoing search for more effective compounds, highlighting the foundational role of the 7-oxabicyclo[2.2.1]heptane structure in medicinal chemistry (Deng & Tang, 2011).

Environmental and Health Impact Studies

Research on perfluorinated compounds, including perfluorooctane sulfonyl fluoride, a chemical related to this compound, examines their environmental and health impacts. Studies explore the bioaccumulation, toxicity, and persistence of these compounds, offering insights into their environmental fate and potential health risks. This body of work is critical for understanding the broader implications of fluorinated compounds on human health and the environment, guiding regulatory and safety assessments (D’eon & Mabury, 2011); (Wang et al., 2019).

Fluorine in Drug Design and Metabolism

The role of fluorine in pharmaceuticals is critically reviewed, with an emphasis on how fluorinated compounds, like those containing this compound, influence drug design and metabolism. Fluorine's incorporation affects the physicochemical properties of drugs, enhancing their efficacy, stability, and bioavailability. This review highlights the strategic use of fluorine in drug development, offering a comprehensive overview of its benefits and challenges in medicinal chemistry (Johnson et al., 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

The mode of action of 7-Oxabicyclo[22It’s known that the compound can undergo pd-catalysed β-(hetero)arylation, forming arylated products with complete diastereoselectivity . This suggests that the compound may interact with its targets through a similar arylation mechanism.

Biochemical Pathways

The biochemical pathways affected by 7-Oxabicyclo[22The compound is known to be involved in the diels–alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is a key step in the synthesis of many bioactive compounds and natural products .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[22The compound’s ability to undergo pd-catalysed β-(hetero)arylation suggests that it may induce structural changes in its targets, potentially altering their function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius . This suggests that temperature may play a role in the compound’s stability.

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEWVMLWIPUQNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

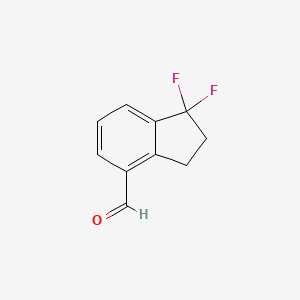

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)

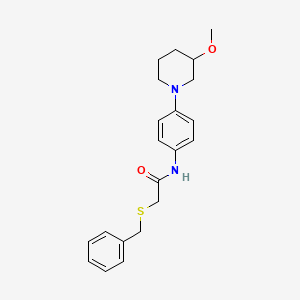

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

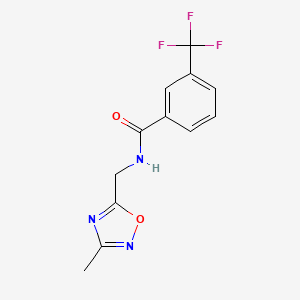

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2891053.png)

![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)

![7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2891062.png)